3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Overview
Description
3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: This step might involve halogenation reactions using reagents like iodine or iodinating agents.
Attachment of the Cyclohexylmethylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like iodine or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Pathway Modulation: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethylamino)-1-phenylpyrrolidine-2,5-dione
- 3-(Cyclohexylmethylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
- 3-(Cyclohexylmethylamino)-1-(4-bromophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-(Cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione lies in the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPBXKAEIYKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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